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Introduction

The analysis of T lymphocyte proliferation is fundamental to immunology, infectious disease
research, and the development of novel therapeutics. A robust and widely used method for
tracking cell division is the Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) assay.
[1] CFDA-SE is a cell-permeable dye that provides a powerful tool for measuring and
monitoring the proliferation of T cells both in vitro and in vivo.[2][3]

Principle of the Method

The CFDA-SE assay is based on the principle of dye dilution.[4] CFDA-SE, a non-fluorescent
and cell-permeable molecule, readily diffuses into cells.[5] Once inside, intracellular esterases
cleave the acetate groups, converting it into the highly fluorescent Carboxyfluorescein
Succinimidyl Ester (CFSE).[4][6][7] The succinimidyl ester group of CFSE then forms stable,
covalent bonds with free amine groups on intracellular proteins.[2][6][8] This ensures that the
fluorescent label is well-retained within the cytoplasm and is not transferred to adjacent cells.[2]

When a CFSE-labeled T cell divides, the dye is distributed approximately equally between the
two daughter cells.[3] Consequently, the fluorescence intensity of each daughter cell is halved
with each successive generation.[4][6] This progressive halving of fluorescence can be
precisely quantified using flow cytometry, allowing for the clear resolution of distinct generations
of proliferating cells.[5][8] The number of divisions a cell has undergone can be determined by
analyzing the histogram of fluorescence intensity.[5]
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Applications

Immunology Research: Assessing T cell responses to antigens, mitogens, and cytokines.

Drug Development: Evaluating the immunomodulatory effects of therapeutic candidates on T
cell proliferation.

Adoptive Cell Transfer: Tracking the fate and proliferative capacity of transferred T cells in
vivo.[3][9]

Disease Modeling: Studying aberrant T cell proliferation in autoimmune diseases and cancer.

Experimental Protocol

This protocol provides a detailed methodology for staining T cells with CFDA-SE and analyzing

their proliferation by flow cytometry.

Materials and Reagents

Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE)

Anhydrous Dimethyl Sulfoxide (DMSO)|[7]

Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)

Phosphate-Buffered Saline (PBS), sterile

Complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum (FBS))

T cell mitogen or specific antigen (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin
(PHA))

Flow cytometer with a 488 nm laser[6][10]

Methodology

Step 1: Preparation of CFDA-SE Stock Solution
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e Prepare a 2-5 mM stock solution of CFDA-SE in anhydrous DMSO.[7] For example, dissolve
1 mg of CFDA-SE (MW ~557 g/mol ) in 359 uL of DMSO for a 5 mM solution.

 Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from
light and moisture.[7][10] Hydrolysis can occur in the presence of water, reducing staining
efficiency.[10]

Step 2: Cell Preparation

« |solate T cells or PBMCs using standard density gradient centrifugation or magnetic bead
separation.

e Wash the cells with sterile PBS and perform a cell count. Ensure cell viability is >95%.

e Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10° cells/mL. The cells
must be in a single-cell suspension.[10]

Step 3: CFDA-SE Staining

o Prepare a working solution of CFDA-SE by diluting the stock solution in pre-warmed PBS.
The optimal final concentration typically ranges from 0.5 uM to 5 uM and should be
determined empirically for each cell type and application.[2][11]

+ Add the CFDA-SE working solution to the cell suspension. For example, add an equal
volume of a 2X CFDA-SE solution to the cell suspension.[10]

e Immediately mix the cells gently and incubate for 10-20 minutes at 37°C, protected from
light.[3][6]

Step 4: Quenching and Washing

» To stop the staining reaction, add 5 volumes of ice-cold complete culture medium (containing
FBS). The proteins in the serum will quench any unreacted CFDA-SE.[12]

o Centrifuge the cells at 300-500 x g for 5 minutes.

» Discard the supernatant and wash the cell pellet twice with complete culture medium to
remove any residual unbound dye.[10]
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Step 5: Cell Culture and Stimulation

Resuspend the stained cells in pre-warmed complete culture medium at the desired density
(e.g., 1 x 10° cells/mL).

o (Optional) Take an aliquot of cells for a "Day 0" or time zero analysis to confirm uniform and
bright staining.[6]

o Plate the cells in a culture vessel and add the desired stimulus (e.g., anti-CD3/CD28
antibodies, antigens, or mitogens). Include an unstimulated control, which will serve as the
non-proliferating parent generation (Generation 0).[1]

e Culture the cells for 3-7 days at 37°C in a 5% CO: incubator.

Step 6: Flow Cytometry Analysis

Harvest the cells at the desired time points.

» (Optional) Stain the cells with fluorescently-conjugated antibodies against surface markers
(e.g., CD4, CD8) to analyze proliferation within specific T cell subsets.[3]

o Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation and a
standard FITC emission filter (e.g., 530/30 bp).[10]

o Collect data for the CFSE channel on a logarithmic scale. Use the unstimulated control to set
the fluorescence peak for the non-divided parent population.

Data Presentation and Analysis

Quantitative data from the CFDA-SE assay should be clearly structured. Flow cytometry
software can be used to model the proliferation data and calculate key parameters.
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Parameter

Description Typical Value Range

CFDA-SE Staining Conc.

Final concentration of the dye
_ 0.5 -5 uM[2][10]
used for labeling cells.

Cell Staining Density

Concentration of cells during
. 1-50 x 108 cells/mL[3][10]
the staining procedure.

Incubation Time

Duration of cell exposure to

10 - 20 minutes[3][6]
CFDA-SE.

Incubation Temperature

Temperature during the
- 37°C[3][10]
staining procedure.

Culture Duration

Length of time cells are
) ) 3 -7 days
cultured post-stimulation.

Proliferation Metrics:

Metric

Calculation and Interpretation

Division Index

The average number of divisions for all cells in
the original population. It provides an overall

measure of proliferation.[1]

Proliferation Index

The average number of divisions that the
responding cells (cells that have divided at least
once) have undergone. This metric focuses only
on the cells that proliferated.[1][9]

% Divided

The percentage of cells in the original
population that have undergone at least one

division.

Visualizations

Signaling and Experimental Workflows

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.lumiprobe.com/manual/cfda-se-cell-tracing-kit
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://docs.research.missouri.edu/cic/Tracking_Cell_Proliferation_with_CFSE.pdf
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://docs.research.missouri.edu/cic/Tracking_Cell_Proliferation_with_CFSE.pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/10033119.pdf
https://docs.research.missouri.edu/cic/Tracking_Cell_Proliferation_with_CFSE.pdf
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://www.biocompare.com/Bench-Tips/351390-Cell-Proliferation-Analysis-by-Flow-Cytometry-Tips-for-Optimizing-Your-Experiment/
https://www.biocompare.com/Bench-Tips/351390-Cell-Proliferation-Analysis-by-Flow-Cytometry-Tips-for-Optimizing-Your-Experiment/
https://www.appliedcytometry.com/articles/cell-proliferation-dye-dilution/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Click to download full resolution via product page

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7799389#cfda-se-staining-protocol-for-t-cell-
proliferation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b7799389#cfda-se-staining-protocol-for-t-cell-proliferation
https://www.benchchem.com/product/b7799389#cfda-se-staining-protocol-for-t-cell-proliferation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7799389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

